molecular formula C11H12N4O2S B14579118 2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 61631-58-1

2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B14579118
CAS No.: 61631-58-1
M. Wt: 264.31 g/mol
InChI Key: ZULOXAIHCJOMRB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an ethoxy group, a phenyl ring, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves the reaction of ethyl phenyl ketone with a tetrazole derivative under specific conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is unique due to its specific structural features, such as the combination of an ethoxy group, a phenyl ring, and a tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61631-58-1

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

2-ethoxy-1-phenyl-2-(2H-tetrazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C11H12N4O2S/c1-2-17-10(18-11-12-14-15-13-11)9(16)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,12,13,14,15)

InChI Key

ZULOXAIHCJOMRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)SC2=NNN=N2

Origin of Product

United States

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